4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid
Description
4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a ketone group at position 4, a carboxylic acid group at position 1, and a propan-2-yloxy (isopropoxy)methyl substituent at the same carbon as the carboxylic acid. The compound’s nomenclature follows IUPAC rules, where "oxo-" is used as a prefix when another group (here, the carboxylic acid) holds priority as the principal functional group . The isopropoxymethyl group introduces ether functionality, which may influence solubility, reactivity, and intermolecular interactions compared to simpler cyclohexanecarboxylic acid derivatives.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-oxo-1-(propan-2-yloxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-8(2)15-7-11(10(13)14)5-3-9(12)4-6-11/h8H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
QPIIUZYHROFOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCC(=O)CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propan-2-yloxy Methyl Group: This step involves the reaction of the cyclohexane derivative with propan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Carboxylic Acid Derivatives with Ether/Thioether Groups
- 4-Oxo-1-cyclohexanecarboxylic acid (simplest analog): No ether substituent; serves as a baseline for comparing the effects of the isopropoxymethyl group. Lacks the steric bulk and lipophilicity introduced by the propan-2-yloxy moiety .
- 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0): Contains a tetrahydrofuran-derived substituent instead of isopropoxymethyl.
Sulfonamide-Functionalized Cyclohexanecarboxylic Acids
- 4-[(2,4-Dichlorobenzenesulfonamido)methyl]cyclohexane carboxylic acid: Melting point: 191°C; molecular weight: 366.25 g/mol.
- 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid: Crystal structure analysis reveals extensive hydrogen bonding (O–H···O and N–H···O interactions), stabilizing the lattice . Similar compounds are used in metal ion complexation studies .
Aromatic-Substituted 4-Oxocyclohexanecarboxylic Acids
- Commercial availability as a research chemical (95% purity) highlights its relevance in medicinal chemistry .
4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid (CAS 887978-52-1):
Hydroxy-Substituted Cyclohexanecarboxylic Acids
- cis-4-Hydroxycyclohexane-1-carboxylic acid: pKa ≈ 4.82; hydroxyl group increases acidity compared to non-hydroxylated analogs. Stereochemistry (cis vs. trans) significantly impacts physicochemical properties .
Physical and Chemical Properties Comparison
Structural and Functional Implications
Ether vs. Sulfonamide Groups :
Aromatic vs. Aliphatic Substituents :
- Hydrogen Bonding and Crystal Packing: Carboxylic acid and ketone groups facilitate hydrogen bonding, influencing crystallization behavior .
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